molecular formula C₁₂₉H₂₃₀N₃₆O₂₉S B1148361 NFkappaB Inhibitor CAS No. 213546-53-3

NFkappaB Inhibitor

Cat. No. B1148361
M. Wt: 2781.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis and identification of NF-kappaB inhibitors have been a focus of research due to the pivotal role of NF-kappaB in regulating immune responses and cell survival pathways. One approach has been to identify molecules that can specifically target and inhibit the activation pathway of NF-kappaB, including the prevention of its nuclear translocation or DNA binding activity. These efforts have led to the discovery of various natural and synthetic compounds capable of inhibiting NF-kappaB activation at different stages of its pathway.

Molecular Structure Analysis

The molecular structure of NF-kappaB inhibitors is diverse, reflecting the variety of mechanisms by which these compounds inhibit NF-kappaB activity. Some inhibitors target the NF-kappaB/IkappaB complex in the cytoplasm to prevent NF-kappaB translocation to the nucleus. Others directly interfere with the DNA binding activity of NF-kappaB in the nucleus. The structure of the IkappaBalpha/NF-kappaB complex, for example, has been elucidated, showing how IkappaBalpha inhibits NF-kappaB by masking its nuclear localization signals and DNA-binding cleft, thus preventing its translocation to the nucleus and binding to DNA.

Chemical Reactions and Properties

NF-kappaB inhibitors often function through chemical reactions that modify key proteins in the NF-kappaB activation pathway. For instance, some inhibitors work by preventing the phosphorylation and subsequent degradation of IkappaB, the inhibitor that binds NF-kappaB in the cytoplasm. Others may induce modifications of NF-kappaB itself, such as oxidation or reduction reactions that affect its DNA-binding ability. The diversity in chemical structure among NF-kappaB inhibitors reflects the complexity of the NF-kappaB signaling pathway and the various points at which it can be targeted.

Physical Properties Analysis

The physical properties of NF-kappaB inhibitors, such as solubility, stability, and molecular weight, play significant roles in their biological activity and therapeutic potential. These properties influence the compound's bioavailability, distribution, metabolism, and excretion, critical factors in drug development. For effective inhibition of NF-kappaB, compounds must be able to reach their target sites within cells, requiring favorable physical and chemical properties that facilitate cellular uptake and retention.

Chemical Properties Analysis

The chemical properties of NF-kappaB inhibitors, including their reactivity, functional groups, and binding affinity to NF-kappaB or its regulatory proteins, determine their mechanism of action and effectiveness as inhibitors. High specificity and selectivity for NF-kappaB or its activating proteins are desirable features of inhibitors to minimize off-target effects and potential toxicity. The design and optimization of NF-kappaB inhibitors often involve detailed analysis of their chemical interactions with NF-kappaB signaling molecules to enhance their potency and selectivity.

References (Sources)

Safety And Hazards

While NF-kappaB inhibitors have therapeutic potential, they also pose certain risks. Unselective NF-kappaB inhibition in all cells results in multiple adverse effects, a major hindrance in drug development . Therefore, therapeutic NF-kappaB inhibition should ideally only take place in those cell types that are involved in disease pathogenesis to maintain physiological cell functions in all other cells .

Future Directions

Future research should prioritize the identification of phytochemicals with robust NF-kappaB-inhibitory properties. Screening and evaluating various plant-derived compounds can uncover novel candidates that effectively modulate NF-kappaB signaling pathways . Furthermore, the development of cell-type specific NF-kappaB inhibitors is a promising area of research .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWLNURBQMTKEB-URDPEVQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H230N36O29S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2781.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NFkappaB Inhibitor

Citations

For This Compound
182
Citations
T Tomita, Y Kunugiza, K Nomura… - Nihon Rinsho Men'eki …, 2009 - europepmc.org
Recent progress in DNA technologies has provided the strategies to regulate the transcription of disease-related genes in vivo using antisense oligodeoxynucleotide (ODN). …
Number of citations: 9 europepmc.org
J Tan, W Kuang, Z Jin, F Jin, L Xu, Q Yu, L Kong… - Apoptosis, 2009 - Springer
… Upon 20% stretch, compared with the group treated with JNK inhibitor only, combination of JNK inhibitor and NFkappaB inhibitor decreased the cell viability significantly (Fig. 3c), …
Number of citations: 37 link.springer.com
WE Ackerman IV, TLS Summerfield… - Biology of …, 2008 - academic.oup.com
… human PTGES gene promoter, interleukin-1beta (IL1B) produced a moderate increase in luciferase activity; this effect was abrogated in the presence of an indirect NFkappaB inhibitor (…
Number of citations: 86 academic.oup.com
GW Prager, PM Brunner, J Mihaly, Y Koschelnick… - Blood, 2007 - Elsevier
… Blocking NFkappaB by using the specific NFkappaB inhibitor BAY 11–7082 or by adenoviral… Blocking NFkappaB by using the specific NFkappaB inhibitor BAY 11–7082 or by …
Number of citations: 2 www.sciencedirect.com
S Papoutsopoulou, L Pollock, C Walker… - Frontiers in …, 2021 - frontiersin.org
… TNF-induced Il10-/- enteroids showed significant downregulation of identified NFkappaB target genes Tnf and Ccl20, and delayed overexpression of NFkappaB inhibitor encoding …
Number of citations: 11 www.frontiersin.org
C Mazière, V Salle, C Gomila, JC Mazière - Biochimica et Biophysica Acta …, 2013 - Elsevier
… The NFkappaB inhibitor Ro 106-9920 and NFAT inhibitor Vivit reduced the effect of CuLDL on RANKL expression. (A) Cells were preincubated in a medium supplemented with 0.1% …
Number of citations: 52 www.sciencedirect.com
GW Prager, J Mihaly, P Brunner, C Zielinski, B Binder - 2008 - ashpublications.org
… Blocking NFkappaB by using the specific NFkappaB inhibitor BAY 11–7082 or by adenoviral-mediated overexpression of its inhibitor, IkB, inhibits uPA-induced XIAP expression as …
Number of citations: 2 ashpublications.org
N Nonomura, M Nakayama, H Takayama… - Hinyokika kiyo. Acta …, 2008 - europepmc.org
… Dexamethasone is also an NFkappaB inhibitor. Its clinical efficacy is through suppressing the adrenal androgen level. Besides adrenal androgen blockade, dexamethasone suppresses …
Number of citations: 7 europepmc.org
R Hu, A Eltayeb, A Shajahan, R Riggins, R Clarke - Cancer Research, 2011 - AACR
… The presence of small molecule NFkappaB inhibitor, Parthenolide, sensitizes XBP1 ovexpressing MCF7 cells to Tamoxifen. Depletion of endogenous XBP1 using siRNA in antiestrogen …
Number of citations: 0 aacrjournals.org
G Prager, P Brunner, J Mihaly, C Zielinski, B Binder - Cancer Research, 2008 - AACR
… In fact, blocking NFkappaB activation by using the specific NFkappaB inhibitor BAY 11-7082 or by adenoviral-mediated overexpression of the NFkappa B inhibitor, IkB, abolished uPA-…
Number of citations: 1 aacrjournals.org

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